REACTION_CXSMILES
|
Br[C:2]1[C:3]2[C:8]([C:9](Br)=[C:10]3[C:15]=1[CH:14]=CC=C3)=CC=CC=2>Cl[Ni]1(Cl)[P](C2C=CC=CC=2)(C2C=CC=CC=2)CCC[P]1(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:14][C:15]1[CH:2]=[C:3]([C:10]2[C:15]3[C:2]([C:3]([C:9]4[CH:8]=[CH:3][CH:2]=[C:15]([CH3:14])[CH:10]=4)=[C:8]4[C:9]=2[CH:14]=[CH:15][CH:2]=[CH:3]4)=[CH:10][CH:9]=[CH:8][CH:14]=3)[CH:8]=[CH:9][CH:10]=1 |^1:19,35|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C2=CC=CC=C2C(=C2C=CC=CC12)Br
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
catalyst
|
Smiles
|
Cl[Ni]1([P](CCC[P](C2=CC=CC=C2)1C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred for reaction for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Then added slowly with solution of a),
|
Type
|
CUSTOM
|
Details
|
The solvents were removed via a rotary evaporator
|
Type
|
WASH
|
Details
|
The residue was washed with 100 ml methanol three times
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
After recrytallization from toluene and methanol, 3.8 gram light yellow colored 9,10-di-(3-methylphenyl)anthracene was collected
|
Reaction Time |
8 h |
Name
|
|
Type
|
|
Smiles
|
CC=1C=C(C=CC1)C=1C2=CC=CC=C2C(=C2C=CC=CC12)C1=CC(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |